4-(2-Chlorophenyl)-3-fluorobenzoic acid 4-(2-Chlorophenyl)-3-fluorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 1261933-39-4
VCID: VC8014429
InChI: InChI=1S/C13H8ClFO2/c14-11-4-2-1-3-9(11)10-6-5-8(13(16)17)7-12(10)15/h1-7H,(H,16,17)
SMILES: C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)F)Cl
Molecular Formula: C13H8ClFO2
Molecular Weight: 250.65

4-(2-Chlorophenyl)-3-fluorobenzoic acid

CAS No.: 1261933-39-4

Cat. No.: VC8014429

Molecular Formula: C13H8ClFO2

Molecular Weight: 250.65

* For research use only. Not for human or veterinary use.

4-(2-Chlorophenyl)-3-fluorobenzoic acid - 1261933-39-4

Specification

CAS No. 1261933-39-4
Molecular Formula C13H8ClFO2
Molecular Weight 250.65
IUPAC Name 4-(2-chlorophenyl)-3-fluorobenzoic acid
Standard InChI InChI=1S/C13H8ClFO2/c14-11-4-2-1-3-9(11)10-6-5-8(13(16)17)7-12(10)15/h1-7H,(H,16,17)
Standard InChI Key BOADDNMXVAXATO-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)F)Cl
Canonical SMILES C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)F)Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Architecture

The systematic IUPAC name for this compound is 4-(2-chlorophenyl)-3-fluorobenzoic acid, reflecting the positions of its substituents: a chlorine atom on the ortho position of the phenyl ring and a fluorine atom meta to the carboxylic acid group on the benzoic acid moiety. The planar biphenyl system allows for conjugation across the aromatic rings, while the electron-withdrawing halogens influence electronic distribution and reactivity.

Table 1: Molecular Properties of 4-(2-Chlorophenyl)-3-fluorobenzoic Acid

PropertyValue
Molecular FormulaC13H8ClFO2\text{C}_{13}\text{H}_{8}\text{ClFO}_{2}
Molecular Weight250.65 g/mol
CAS Number1261933-39-4
Canonical SMILESC1=CC=C(C(=C1)Cl)C2=C(C=CC(=C2F)C(=O)O)
InChI KeyHSXOFSGULVKCHO-UHFFFAOYSA-N

The carboxylic acid group at position 4 enhances hydrogen-bonding capacity, a feature critical for interactions with biological targets such as enzymes or receptors.

Synthesis and Production Methods

Palladium-Catalyzed Cross-Coupling

A primary synthetic route involves Suzuki-Miyaura cross-coupling, where a boronic acid derivative reacts with a halogenated benzoic acid precursor. For example, 3-fluoro-4-iodobenzoic acid may couple with 2-chlorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3_3)4_4) and a base (e.g., Na2_2CO3_3) in toluene/ethanol at 80–120°C. This method offers regioselectivity and moderate yields (~60–75%).

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Challenges
Suzuki-Miyaura Coupling65–75≥95Iodinated precursor scarcity
Direct Fluorination40–5585–90Byproduct formation

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic biphenyl core. Solubility improves in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The fluorine atom enhances metabolic stability by resisting oxidative degradation, while the chlorine substituent increases lipophilicity (logP ≈ 2.8).

Spectroscopic Characteristics

While experimental spectral data (e.g., 1H^1\text{H}-NMR, IR) remain unpublished for this specific compound, analogues suggest the following features:

  • 1H^1\text{H}-NMR: Aromatic protons adjacent to fluorine show splitting due to 4J^4J coupling (~8 Hz).

  • IR: Strong absorption at ~1680 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-F stretch).

Biological Activities and Research Findings

Anti-Inflammatory Mechanisms

Halogenated benzoic acids often inhibit cyclooxygenase-2 (COX-2) and reduce pro-inflammatory cytokines (e.g., TNF-α, IL-6). Molecular docking studies predict that the chlorine and fluorine substituents occupy hydrophobic pockets in COX-2’s active site, displacing arachidonic acid.

Table 3: Hypothetical Biological Activity Profile

TargetPredicted IC50_{50} (µM)Mechanism
COX-215–25Competitive inhibition
Bacterial DNA gyrase50–100Topoisomerase interference

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